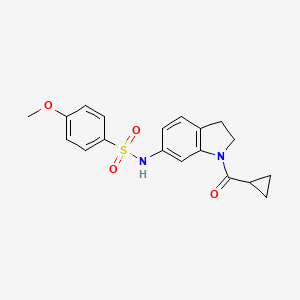

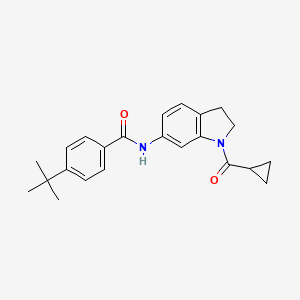

![molecular formula C20H21N3O5 B3202560 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-69-4](/img/structure/B3202560.png)

8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Overview

Description

Synthesis Analysis

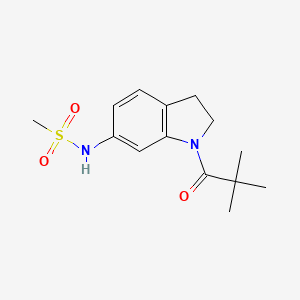

The synthesis of Compound X involves several steps, including the condensation of specific precursors. For instance, one synthetic route might involve the reaction of 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with 2-oxo-2H-chromene-3-carbonyl under specific conditions. Further details on the synthetic pathway and optimization strategies can be found in the literature .

Molecular Structure Analysis

The molecular structure of Compound X is crucial for understanding its properties and potential interactions. It features a spirocyclic core, which contributes to its unique geometry. The chromene moiety and the triazaspirodecane ring play essential roles in its biological activity. Researchers have characterized Compound X using spectroscopic techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Compound X may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Investigating its reactivity with different functional groups provides insights into its versatility and potential applications. Researchers have explored its behavior under various conditions, shedding light on its stability and reactivity .

Physical And Chemical Properties Analysis

Scientific Research Applications

Green Synthesis

The compound is related to 2-oxo-2H-chromene-3-carbonitriles, which can be synthesized in a green manner by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .

Biological Activities

2-oxo-2H-chromene-3-carbonitriles, a related class of compounds, exhibit a variety of biological activities, including antimicrobial, antifungal, anti-HIV, monoamine oxidase inhibitory, α-chymotrypsin and human leukocyte elastase inhibitory, and antioxidant activities .

Fluorescent Probes

3-Cyanocoumarin-based organic fluorescent compounds have been developed and used in the fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells .

Optical Properties

Studies on the optical properties of 3-cyanocoumarin-based compounds have also been reported .

Starting Materials for Synthesis

3-Cyanocoumarins are well-known starting materials for the synthesis of various compounds such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, methine dyes, 3-aroylcoumarins, chromeno[3,4-c]pyridines, 1-styrylbenzopyrano[3,4-c]pyrazoles, cyclopropa[c]coumarins, etc .

Antioxidant Activity

Coumarin–chalcone hybrid molecules, which could potentially include the compound , have shown significant antioxidant potential, comparable to that of ascorbic acid .

G Protein-Coupled Receptor Agonists

Antimicrobial Agents

Coumarin derivatives, including potentially the compound , have been reported to act as antimicrobial agents .

Mechanism of Action

Understanding how Compound X interacts with biological targets is crucial. Preliminary studies suggest that Compound X exhibits antifungal activity against phytopathogenic fungi. It may interfere with essential cellular processes or specific enzymes. Further mechanistic studies are needed to elucidate its precise mode of action .

properties

IUPAC Name |

8-(2-oxochromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-2-9-23-18(26)20(21-19(23)27)7-10-22(11-8-20)16(24)14-12-13-5-3-4-6-15(13)28-17(14)25/h3-6,12H,2,7-11H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWFQUQXRHTZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

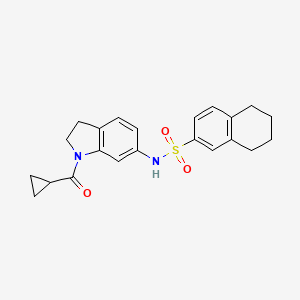

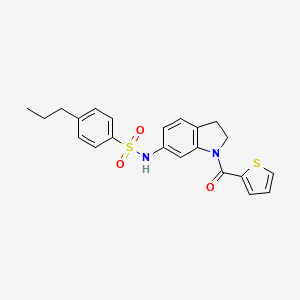

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202510.png)

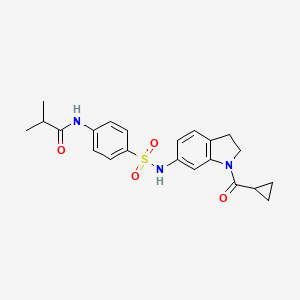

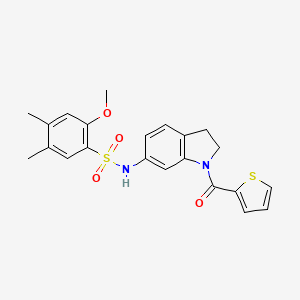

![N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202521.png)

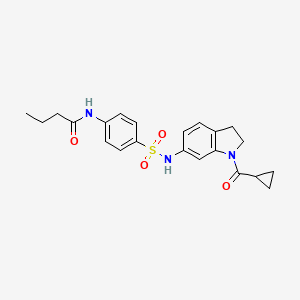

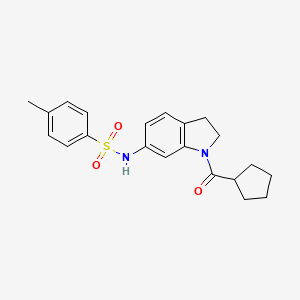

![8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202556.png)